molecular formula C24H23NO B4798136 (E)-N-MESITYL-2,3-DIPHENYL-2-PROPENAMIDE

(E)-N-MESITYL-2,3-DIPHENYL-2-PROPENAMIDE

Cat. No.: B4798136
M. Wt: 341.4 g/mol
InChI Key: SNBJEAZJJBSTDU-CJLVFECKSA-N
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Description

(E)-N-Mesityl-2,3-diphenyl-2-propenamide is an enamide derivative characterized by a propenamide backbone substituted with a mesityl group (2,4,6-trimethylphenyl) at the nitrogen and phenyl groups at the 2- and 3-positions of the double bond. The (E)-stereochemistry denotes the trans configuration of substituents around the double bond.

Properties

IUPAC Name

(E)-2,3-diphenyl-N-(2,4,6-trimethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO/c1-17-14-18(2)23(19(3)15-17)25-24(26)22(21-12-8-5-9-13-21)16-20-10-6-4-7-11-20/h4-16H,1-3H3,(H,25,26)/b22-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBJEAZJJBSTDU-CJLVFECKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)NC(=O)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-MESITYL-2,3-DIPHENYL-2-PROPENAMIDE typically involves the reaction of mesityl bromide with 2,3-diphenylpropenamide under basic conditions. The reaction is carried out in the presence of a palladium catalyst, which facilitates the coupling of the mesityl and diphenyl groups. The reaction conditions include a temperature range of 80-100°C and a reaction time of 12-24 hours.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and reaction progress.

Chemical Reactions Analysis

Types of Reactions: (E)-N-MESITYL-2,3-DIPHENYL-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the mesityl or diphenyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at 0-5°C.

    Substitution: Nucleophiles such as sodium methoxide in methanol at reflux temperature.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-N-MESITYL-2,3-DIPHENYL-2-PROPENAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an inhibitor of certain enzymes and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (E)-N-MESITYL-2,3-DIPHENYL-2-PROPENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular membranes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparison

The compound “(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[3-(dimethylamino)propyl]prop-2-enamide” (CAS: 477870-59-0) serves as a relevant comparator due to shared enamide functionality but distinct substituent groups . Key differences include:

Property (E)-N-Mesityl-2,3-diphenyl-2-propenamide (2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[3-(dimethylamino)propyl]prop-2-enamide
Molecular Formula Not explicitly provided C₂₁H₂₄ClFN₂O₂
Molar Mass (g/mol) Not explicitly provided 390.88
Key Substituents Mesityl, 2,3-diphenyl Chloro-fluorobenzyl, dimethylaminopropyl
Potential Bioactivity Hypothesized steric hindrance (mesityl) Enhanced solubility (dimethylamino) and halogen-mediated target binding
Key Observations:

Substituent Effects on Solubility: The dimethylaminopropyl group in the comparator compound likely improves water solubility via protonation at physiological pH, whereas the mesityl group in the target compound may reduce solubility due to its bulky, hydrophobic nature .

Halogen vs. Methyl Groups : The chloro-fluoro substitution in the comparator could enhance binding affinity to biological targets (e.g., kinases or receptors) through halogen bonding, whereas the mesityl group in the target compound may prioritize steric shielding or hydrophobic interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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